molecular formula C15H18O4 B1142651 Chlorantholide D CAS No. 1253106-58-9

Chlorantholide D

Cat. No. B1142651
M. Wt: 262.30102
InChI Key:
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Description

Synthesis Analysis

The synthesis of Chlorantholide D and related compounds often involves complex organic reactions aimed at constructing the sesquiterpene lactone framework. One of the challenges in synthesizing such molecules is the introduction of functional groups in specific positions while maintaining the stereochemistry of the molecule. Techniques such as enantioselective synthesis and the use of chiral auxiliaries or catalysts are commonly employed to achieve the desired stereochemistry (Wang et al., 2012).

Molecular Structure Analysis

Chlorantholides, including Chlorantholide D, feature a complex molecular structure characterized by multiple rings, including a lactone ring which is a common motif in sesquiterpenes. These molecules exhibit a range of stereochemical arrangements that contribute to their biological activity. The absolute configuration of Chlorantholide D, as determined by spectroscopic methods such as NMR and CD spectroscopy, plays a crucial role in its interaction with biological targets (Wang et al., 2012).

Scientific Research Applications

The Chloranthaceae family, which Chlorantholide D is derived from, has been the subject of extensive research. Many species of Chloranthaceae have been used as herbal medicines which show varied medicinal features . Chemical constituents in Chloranthaceae plants, especially sesquiterpenes, have attracted a great deal of attention in recent years . Many characteristic constituents of this family may be responsible for anti-microbial, anti-tumor and other activities .

Chlorantholide D is a sesquiterpenoid compound found in the herbs of Chloranthus spicatus . While specific applications of Chlorantholide D are not readily available, the Chloranthaceae family of plants, from which Chlorantholide D is derived, has been extensively studied for its potential biological activities .

  • Anti-microbial Activity : Some constituents of the Chloranthaceae family have shown anti-microbial activities . While it’s not specified whether Chlorantholide D has this property, it’s possible that it could be studied for such applications given its origin.

  • Anti-tumor Activity : Some constituents of the Chloranthaceae family have demonstrated anti-tumor activities . Again, while it’s not specified whether Chlorantholide D has this property, it could be a potential area of study.

  • Herbal Medicine : Many species of Chloranthaceae have been used as herbal medicines showing varied medicinal features . Chlorantholide D, being a constituent of these plants, could potentially contribute to these medicinal properties.

  • Drug Discovery : Given the biological activities of the Chloranthaceae family, Chlorantholide D could potentially be used in drug discovery .

While specific applications of Chlorantholide D are not readily available, the Chloranthaceae family of plants, from which Chlorantholide D is derived, has been extensively studied for its potential biological activities .

  • Anti-microbial Activity : Some constituents of the Chloranthaceae family have shown anti-microbial activities . While it’s not specified whether Chlorantholide D has this property, it’s possible that it could be studied for such applications given its origin.

  • Anti-tumor Activity : Some constituents of the Chloranthaceae family have demonstrated anti-tumor activities . Again, while it’s not specified whether Chlorantholide D has this property, it could be a potential area of study.

  • Herbal Medicine : Many species of Chloranthaceae have been used as herbal medicines showing varied medicinal features . Chlorantholide D, being a constituent of these plants, could potentially contribute to these medicinal properties.

  • Drug Discovery : Given the biological activities of the Chloranthaceae family, Chlorantholide D could potentially be used in drug discovery .

Safety And Hazards

When handling Chlorantholide D, it’s important to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation . It should be stored protected from air and light, and refrigerated or frozen at 2-8 °C .

properties

IUPAC Name

(4aR,8aR,9aS)-9a-hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-8-4-10(16)6-14(3)7-15(18)12(5-11(8)14)9(2)13(17)19-15/h4,11,18H,5-7H2,1-3H3/t11-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASWZWOWOOCKAU-GLQYFDAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3(C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorantholide D

Citations

For This Compound
6
Citations
F Wang, DS Zhou, GZ Wei, FC Ren, JK Liu - Phytochemistry, 2012 - Elsevier
… ) was generally similar to that of chlorantholide D (4), and an … monohydroxylated derivative of chlorantholide D. According to … generally similar to that of chlorantholide D (4), nevertheless …
Number of citations: 37 www.sciencedirect.com
Q Yang, A Jia, X Liu, S Han, S Fan - Planta Medica, 2022 - thieme-connect.com
… The NMR data were similar to those reported for chlorantholide D (19) [8]. A detailed comparison of the 1 H and 13 C NMR data of 1 with those of 19 ([Table 1]) showed the different A/B …
Number of citations: 4 www.thieme-connect.com
M Zhang, D Liu, G Fan, R Wang, X Lu, Y Gu… - Heterocyclic …, 2016 - degruyter.com
The Chloranthaceae is a small family with only four genera (Ascarina, Chloranthus, Hedyosmum, Sarcandra), of which nearly 70 species are distributed around the world. Chemical …
Number of citations: 28 www.degruyter.com
AR Wang, HC Song, HM An, Q Huang… - Chemistry & …, 2015 - Wiley Online Library
Chloranthus, a genus of the family Chloranthaceae, which is mainly distributed in eastern and southern Asia, has been used in Chinese folk medicine due to its antitumor, antifungal, …
Number of citations: 54 onlinelibrary.wiley.com
CL Sun, H Yan, XH Li, XF Zheng, HY Liu - Natural products and …, 2012 - Springer
… , spathulenol (4),14 4αhydroxy-5α,8β(H)-eudesm-7(11)-en-8,12-olide (5),6 4αhydroxy-5α,8α(H)-eudesm-7(11)-en-8,12-olide (6),6 neolitacumone B (7),15 chlorantholide D (8),8 4α,8β-…
Number of citations: 19 link.springer.com
J Pollier, A Goossens, N Agerbirk, CE Olsen, M Cavic… - Phytochemistry, 2012
Number of citations: 0

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